molecular formula C9H12Cl3N B2537409 2,3-dichloro-N-propylaniline hydrochloride CAS No. 1803601-63-9

2,3-dichloro-N-propylaniline hydrochloride

Cat. No. B2537409
CAS RN: 1803601-63-9
M. Wt: 240.55
InChI Key: VBVOHWOZHHUGMM-UHFFFAOYSA-N
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Description

2,3-dichloro-N-propylaniline hydrochloride, also known as DCPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPPA is a derivative of the aniline compound and is synthesized using various methods.

Scientific Research Applications

Liquid-Liquid Extraction and Analytical Applications

  • Palladium(II) Extraction: N-n-Octylaniline in xylene has been utilized for the extractive separation of palladium(II) from hydrochloric acid medium, showcasing a method for binary separation of palladium(II) from various metals and its applicability to the analysis of synthetic mixtures and alloys. This indicates the use of similar aniline derivatives in separation sciences and metal recovery processes (Lokhande, Anuse, & Chavan, 1998).
  • Electroactive Polymers: The electropolymerization of 2-propylaniline in highly acidic media results in a poly(2-propylaniline) film, which is soluble in a reduced state in weakly polar organic solvents and exhibits electroactivity sensitive to the acidity and hydrophobicity of the medium. This suggests potential applications in the development of electroactive materials for electronic and sensing devices (Bidan, Geniés, & Penneau, 1989).

Environmental and Health Impacts

  • Metabolites and Hemolytic Anemia: Research into the arylamide propanil (a herbicide) and its deacylated metabolite, 3,4-dichloroaniline, demonstrates their involvement in methemoglobinemia and hemolytic anemia through metabolites, indicating the toxicological significance of chloroaniline derivatives in environmental and occupational health (McMillan, Bradshaw, Hinson, & Jollow, 1991).

Herbicide Transformation and Bioremediation

  • Arylamidase in Herbicide Transformation: The characterization of an arylamidase from Ochrobactrum sp. capable of transforming propanil to 3,4-dichloroaniline suggests the role of microbial enzymes in the bioremediation of herbicide-contaminated environments. This enzyme shows a high affinity efficiency for propanil compared to other reported hydrolytic enzymes, underlining the importance of enzymatic degradation in managing agricultural chemical pollutants (Zhang, Hu, Hang, Zhou, & Jiang, 2019).

properties

IUPAC Name

2,3-dichloro-N-propylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-6-12-8-5-3-4-7(10)9(8)11;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVOHWOZHHUGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-propylaniline hydrochloride

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